molecular formula C32H64NO8P B1147216 1,2-Dilauroyl-sn-glycero-3-phosphocholine CAS No. 127641-86-5

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Cat. No. B1147216
CAS RN: 127641-86-5
M. Wt: 621.83
InChI Key:
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Description

Synthesis Analysis

The synthesis of DLPC and similar phospholipids often involves combining enzymatic and chemical methods. Starting materials such as regioisomerically pure diacylglycerols obtained through lipase-catalyzed reactions are further modified to introduce the phosphocholine headgroup. One method describes the acylation of sn-glycero-3-phosphorylcholine in the presence of sodium methylsulfinylmethide to produce unsaturated phosphatidylcholines, including DLPC, under mild conditions without requiring a large excess of the fatty acid acylating reagent (Warner & Benson, 1977).

Molecular Structure Analysis

The molecular structure of DLPC has been characterized through various spectroscopic methods, including Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). These studies reveal the phase behavior of DLPC in different conditions, demonstrating the transitions between gel and liquid-crystalline phases and the effects of temperature on these phases. The detailed packing of hydrocarbon chains and the orientation of the phosphocholine headgroup significantly influence the physical properties of DLPC bilayers (Dluhy, Chowdhry, & Cameron, 1985).

Chemical Reactions and Properties

DLPC undergoes various chemical reactions depending on the environmental conditions and the presence of enzymes. For example, phospholipase A2 selectively hydrolyzes the sn-2 acyl chain of DLPC, demonstrating the enzyme's specificity towards certain phospholipid structures. The chemical reactivity of DLPC under different conditions provides insights into the metabolic pathways and the biological roles of phospholipids in living organisms.

Physical Properties Analysis

The physical properties of DLPC, including phase behavior, transition temperatures, and hydration levels, are crucial for understanding the structural and functional roles of phospholipid bilayers in cell membranes. Calorimetric and spectroscopic studies show that DLPC exhibits distinct heat capacity maxima and phase transitions depending on the thermal history and hydration level of the sample. These properties are important for the stability and dynamics of lipid bilayers and vesicles formed from DLPC (Morrow & Davis, 1987).

Scientific Research Applications

  • Molecular Dynamics Simulations of Phospholipid Bilayers : DLPC has been used in molecular dynamics simulations to study the structure and hydration of lipid bilayers. The simulations with DLPC and other phospholipids closely match experimental findings, especially in understanding the primary hydration shell's structure (Poger & Mark, 2010).

  • Influence on Mixing Behavior of Phospholipids : Research on DLPC's influence on the mixing behavior of other phospholipids in fluid bilayers has been conducted. It shows that DLPC has a strong demixing effect in certain conditions, impacting the nearest-neighbor recognition and mixing behavior of phospholipids (Shibakami et al., 1997).

  • Interaction with Trehalose in Dried Lipid Mixtures : Studies have explored how trehalose affects the phase separation of air-dried DLPC and other lipid mixtures. It suggests that trehalose has a fluidizing effect on DLPC during drying, with implications for understanding the protective effect of trehalose on dry membranes (Ricker et al., 2003).

  • Phase Behavior Studies : Research has been done on the phase behavior of DLPC/water systems using various methods like calorimetry and nuclear magnetic resonance. This study helps in understanding the thermal behavior and structural reorganization of DLPC in different conditions (Morrow & Davis, 1987).

  • Bilayer Domain Formation : DLPC has been studied for its role in forming symmetric and asymmetric lipid bilayer domains. Such research is crucial for understanding the spontaneous formation of lipid rafts and asymmetric bilayers in cell membranes (Ritter et al., 2013).

  • Nanoscale Morphology in Mixed Phospholipid Monolayers : The morphology of mixed monolayers of DLPC with other phospholipids has been investigated using techniques like Atomic Force Microscopy. This research helps in understanding the phase separation and mechanical properties of lipid mixtures (Moraille & Badia, 2002).

  • Enzymatic Phospholipid Modification : DLPC has been used as a substrate in studies involving enzymatic modification, such as transphosphatidylation and acidolysis. This research has applications in understanding and developing methods for phospholipid modification (Wongsakul et al., 2004).

Mechanism of Action

Target of Action

DLPC, also known as 1,2-Dilauroyl-sn-glycero-3-phosphocholine, is a phospholipid . It is known to be an agonist ligand for the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism .

Mode of Action

DLPC interacts with its primary target, LRH-1, by binding to it . This binding action activates LRH-1, which in turn influences the transcription of genes involved in lipid and glucose metabolism .

Biochemical Pathways

The activation of LRH-1 by DLPC impacts several biochemical pathways. Primarily, it affects the pathways involved in lipid and glucose metabolism . The downstream effects of this interaction include the regulation of lipid homeostasis and glucose levels in the body .

Pharmacokinetics

As a phospholipid, dlpc is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . These structures can enhance the bioavailability of DLPC by facilitating its delivery to target cells .

Result of Action

The activation of LRH-1 by DLPC leads to changes at the molecular and cellular levels. These changes primarily involve the regulation of lipid and glucose metabolism . By influencing these metabolic processes, DLPC can potentially impact conditions such as obesity and type 2 diabetes .

Action Environment

The action, efficacy, and stability of DLPC can be influenced by various environmental factors. For instance, the presence of other lipids can impact the formation of micelles or liposomes, which are crucial for DLPC’s delivery to target cells . Additionally, factors such as temperature and pH could potentially affect the stability and activity of DLPC .

Safety and Hazards

Safety data for DLPC suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for DLPC were not found in the search results, its use in the generation of micelles, liposomes, and other types of artificial membranes suggests potential applications in drug delivery and other biomedical fields .

properties

IUPAC Name

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904060
Record name Dilauroyl phosphatidylcholine
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Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18194-25-7
Record name 1,2-Dilauroyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Dilauroyl-sn-glycero-3-phosphocholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauroyl phosphatidylcholine
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Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
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Record name 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Q & A

Q1: What is the molecular formula and weight of DLPC?

A1: The molecular formula of DLPC is C29H58NO8P, and its molecular weight is 575.7 g/mol.

Q2: How does DLPC behave at different temperatures?

A2: DLPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of -1°C. [] This means that at room temperature, DLPC bilayers exist in a fluid, liquid crystalline state. [, ]

Q3: Does the presence of other lipids impact the phase behavior of DLPC?

A3: Yes, the mixing behavior of DLPC with other lipids is influenced by various factors, including chain length and saturation. For instance, in mixtures with 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), the presence of DLPC promotes demixing in the fluid bilayer state. []

Q4: How does DLPC interact with surfaces?

A5: The interaction of DLPC with surfaces is influenced by factors like lipid phase and the presence of other molecules. In the absence of trehalose, DLPC liposomes largely evade adsorption to polystyrene and show high intravesicular solute retention during drying and rehydration. [, ]

Q5: Why is DLPC used in model membrane systems?

A6: DLPC is often used in model membrane systems due to its ability to form fluid bilayers at room temperature, mimicking the physiological conditions of cell membranes. [] It is particularly useful for studying membrane properties and interactions with other molecules like peptides and nanoparticles. [, , , , , , ]

Q6: How does DLPC contribute to membrane fluidity?

A7: The short lauroyl (C12:0) chains of DLPC contribute to its low gel-to-liquid crystalline phase transition temperature, resulting in a more fluid membrane compared to phospholipids with longer acyl chains. [, , , , , , , , ]

Q7: Can DLPC be used to create patterned model membranes?

A8: Yes, DLPC can be used in combination with gel-phase lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) to create patterned model membranes using techniques like two-component membrane lithography. The limited mobility of gel-phase lipids allows for the creation of stable microdomains within a fluid DLPC matrix. []

Q8: How does DLPC impact the interaction of proteins with model membranes?

A9: The presence of DLPC can influence how proteins interact with model membranes. For example, the antimicrobial peptide melittin induces the formation of kinetic defects in DLPC bilayers, impacting membrane permeability. [] The rate of defect development is faster in DLPC bilayers compared to those formed with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). []

Q9: Can DLPC be used to study the behavior of membrane proteins?

A10: Yes, DLPC is utilized in biophysical studies to understand the behavior of membrane proteins. For example, it has been used to investigate the membrane-thickness-dependent gating of the mechanosensitive channel MscL using all-atom molecular dynamics simulations. []

Q10: How do nanoparticles interact with DLPC bilayers?

A11: The interaction of nanoparticles with DLPC bilayers is influenced by factors such as nanoparticle charge and the presence of other molecules like cholesterol. For instance, cationic nanoparticles have been shown to stabilize zwitterionic DLPC liposomes more effectively than anionic nanoparticles. []

Q11: Can DLPC be used to modify nanoparticles for biomedical applications?

A12: Yes, DLPC can modify nanoparticles for improved biocompatibility and targeted delivery. For example, DLPC-modified bismuth nanoparticles have shown promise as a theranostic agent for photoacoustic/CT imaging-guided photothermal therapy. []

Q12: What analytical techniques are used to study DLPC-containing systems?

A12: A wide range of analytical techniques are employed to investigate DLPC-containing systems, including:

  • Microscopy: Atomic force microscopy (AFM), Brewster angle microscopy (BAM), confocal microscopy, cryo-electron transmission microscopy (cryo-TEM), fluorescence microscopy, and transmission electron microscopy (TEM) are used to visualize and characterize DLPC structures like vesicles, bilayers, and their interactions with other molecules. [, , , , , , , , ]
  • Spectroscopy: Techniques like fluorescence correlation spectroscopy (FCS), fluorescence spectroscopy, infrared reflection-absorption spectroscopy (IRRAS), sum frequency generation (SFG) microscopy, and time-resolved fluorescence emission are utilized to study DLPC bilayer properties, dynamics, and interactions. [, , , , , , , , ]
  • Scattering techniques: Small-angle neutron scattering (SANS) and solution X-ray scattering (SAXS) provide insights into the nanoscale structure and interactions in DLPC-containing systems. [, ]
  • Calorimetry: Differential scanning calorimetry (DSC) is used to study the thermal behavior and phase transitions of DLPC systems. [, ]
  • Electrochemical techniques: Electrophoretic mobility and zeta potential measurements are employed to characterize the surface charge of DLPC vesicles and their interactions with other molecules. []
  • Molecular Modeling: Molecular dynamics (MD) simulations provide insights into the dynamic behavior and interactions within DLPC bilayers. [, , ]

Q13: What are potential future research directions for DLPC?

A13: Future research on DLPC can focus on:

  • Elucidating the mechanisms of lipid transfer between DLPC microbubbles and cells for enhanced sonoporation. []
  • Developing novel drug delivery systems utilizing DLPC-modified nanoparticles for targeted therapy. []
  • Further exploring the use of DLPC in complex model membrane systems to study membrane protein interactions and dynamics. [, ]
  • Investigating the impact of DLPC on the activity and stability of membrane-associated enzymes. []

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